1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride

Description

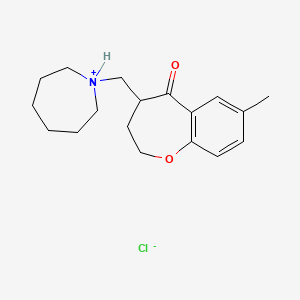

This compound is a benzoxepinone derivative characterized by a bicyclic benzoxepin core substituted with a hexahydroazepine moiety at position 4 and a methyl group at position 6. Structurally, it shares similarities with other benzoxepin derivatives documented in medicinal chemistry, such as those with amino, fluoro, or methylamino substituents, which are often associated with bioactivity (e.g., antihypertensive or antitumor effects) .

Key structural features include:

- Benzoxepin core: A 10-membered ring system combining a benzene ring fused to an oxepinone.

- Hexahydroazepine substituent: A seven-membered saturated nitrogen-containing ring at position 4, which may influence lipophilicity and receptor interactions.

- Methyl group at position 7: Likely affects steric bulk and electronic properties.

Properties

CAS No. |

96421-74-8 |

|---|---|

Molecular Formula |

C18H26ClNO2 |

Molecular Weight |

323.9 g/mol |

IUPAC Name |

4-(azepan-1-ium-1-ylmethyl)-7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one;chloride |

InChI |

InChI=1S/C18H25NO2.ClH/c1-14-6-7-17-16(12-14)18(20)15(8-11-21-17)13-19-9-4-2-3-5-10-19;/h6-7,12,15H,2-5,8-11,13H2,1H3;1H |

InChI Key |

QAYSYICRAFRXQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCC(C2=O)C[NH+]3CCCCCC3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Benzoxepin Core Formation

The benzoxepin core is typically synthesized by intramolecular cyclization involving an aromatic ring and an oxygen-containing side chain, often under acidic or basic catalysis. This step establishes the 7-membered oxepin ring fused to a benzene ring.

Azepinylmethyl Group Introduction

The hexahydro-1H-azepin-1-ylmethyl substituent is introduced via nucleophilic substitution or addition reactions. The nucleophilic nitrogen of the azepine ring attacks an electrophilic center on the benzoxepin intermediate, commonly a halomethyl or aldehyde functional group, resulting in the formation of a C–N bond.

Methylation at the 7-Position

Methylation is performed using classical methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). This reaction selectively methylates the 7-position on the benzoxepin ring.

Hydrochloride Salt Formation

The free base compound is converted into its hydrochloride salt by treatment with hydrochloric acid, often in ethanol or aqueous media, enhancing solubility and stability for handling and storage.

Industrial Scale Considerations

Industrial production adapts laboratory procedures with optimizations for yield, purity, and scalability:

- Use of continuous flow reactors for precise temperature and reaction time control.

- Optimization of solvent systems to improve reaction rates and product isolation.

- Employment of crystallization and chromatographic purification to achieve pharmaceutical-grade purity.

- Environmental and safety considerations in handling methylating agents and hydrochloric acid.

Analytical Data and Characterization

| Parameter | Data |

|---|---|

| Molecular Formula | C18H25NO2 · HCl |

| Molecular Weight | Approx. 324 g/mol (including HCl) |

| SMILES | CC1=CC2=C(C=C1)OCCC(C2=O)CN3CCCCCC3 |

| InChIKey | CLERSNHNVOLQIW-UHFFFAOYSA-N |

| Predicted Mass (M+H)+ | 288.19582 m/z |

| Predicted Collision Cross Section | 179.7 Ų (M+H)+ |

This analytical data supports the molecular structure and purity of the compound post-synthesis.

Summary Table of Preparation Methods

| Preparation Stage | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Benzoxepin core formation | Cyclization | Acid/base catalysis, heat | Key ring closure step |

| Azepinylmethyl group introduction | Nucleophilic substitution | Azepine derivative, halomethyl precursor | Forms C–N bond |

| 7-Methylation | Alkylation | Methyl iodide/dimethyl sulfate, base | Selective methylation |

| Hydrochloride salt formation | Acid-base reaction | HCl in ethanol/water | Improves stability |

Research Gaps and Recommendations

- Lack of detailed published synthetic protocols: No comprehensive experimental procedures or yields are publicly available for this exact compound.

- Need for experimental optimization: Reaction conditions such as temperature, solvent, and reaction time require optimization for scale-up.

- Further characterization: Detailed NMR, MS, and crystallographic data would strengthen understanding of the compound's structure and purity.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzoxepin ring or the azepinylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 1-Benzoxepin-5(2H)-one derivatives are studied for their potential as enzyme inhibitors or receptor modulators. These compounds can be used to probe biological pathways and understand the mechanisms of various diseases.

Medicine

In medicine, this compound may have potential therapeutic applications. Benzoxepin derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties. Further research is needed to determine the specific medical uses of this compound.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous benzoxepin derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural and Physicochemical Properties

Functional Group Impact

- Hexahydroazepine vs. Amino Groups: The hexahydroazepine substituent in the target compound introduces a larger, more flexible nitrogen-containing ring compared to the 4-amino group in ’s derivative. This could enhance binding to larger hydrophobic pockets in biological targets .

- Halogen vs. Methyl Substituents : The 9-chloro derivative () exhibits higher lipophilicity (ClogP ~2.5) compared to the 7-methyl target compound (estimated ClogP ~1.8), which may influence membrane permeability .

Biological Activity

1-Benzoxepin-5(2H)-one, 3,4-dihydro-4-((hexahydro-1H-azepin-1-yl)methyl)-7-methyl-, hydrochloride is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound belongs to the benzoxepin class and features a complex structure that includes a hexahydroazepine moiety. Its molecular formula is with a molecular weight of approximately 335.86 g/mol. The structural characteristics contribute to its biological activity.

Pharmacological Properties

Research has indicated several pharmacological effects associated with this compound:

1. Anti-inflammatory Activity

Studies have shown that derivatives of 3,4-dihydro-1-benzoxepin-5(2H)-one exhibit notable anti-inflammatory properties. The introduction of nitrogen-containing heterocycles enhances the anti-inflammatory activity, suggesting that modifications to the core structure can yield compounds with improved efficacy against inflammation .

2. Gastrointestinal Effects

The compound has been evaluated for its effects on gastrointestinal disorders. Research indicates that it can regulate smooth muscle contractions in the gastrointestinal tract, leading to reduced peristaltic movements. This effect was observed in animal models where the compound was administered intraperitoneally . The results showed a significant reduction in the amplitude of stomach contractions, indicating its potential use in treating gastrointestinal spasms.

3. Cytotoxicity and Safety Profile

The cytotoxicity of 1-benzoxepin derivatives can be modulated by structural modifications. For instance, introducing an α,β-unsaturated ketone group has been shown to decrease cytotoxic effects while maintaining therapeutic activity . Additionally, the acute toxicity studies have indicated low toxicity levels in animal models, suggesting a favorable safety profile for potential therapeutic use .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Q & A

Q. What analytical techniques are critical for confirming the structural integrity of 1-Benzoxepin-5(2H)-one derivatives?

Methodological Answer:

- High-performance liquid chromatography (HPLC) ensures purity by separating impurities (>98% purity thresholds are typical) .

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry. For example, 400 MHz ¹H-NMR in CDCl₃ resolves coupling constants for diastereotopic protons in the benzoxepin core .

- Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. What are the common synthetic routes for preparing 1-Benzoxepin-5(2H)-one derivatives?

Methodological Answer:

- Cyclization reactions : Substituted phenols react with carbonyl compounds (e.g., aldehydes or ketones) under acidic/basic conditions to form the benzoxepin core. Lewis acids (e.g., AlCl₃) enhance cyclization efficiency .

- Michael addition pathways : Salicylaldehydes undergo oxa-Michael addition to 1-benzoxepin-5-one precursors, followed by intramolecular aldol condensation to form fused-ring systems (e.g., chromeno-benzoxepinones) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates products, with yields ranging from 15–73% depending on solvent systems .

Advanced Research Questions

Q. How do solvent systems and tertiary amines influence the yield in the synthesis of chromeno-benzoxepinones?

Methodological Answer:

-

Solvent polarity : Binary systems (e.g., 1,4-dioxane:H₂O = 1:2) improve solubility of intermediates, achieving 73% yield for 3c, compared to 28% in pure H₂O .

-

Tertiary amines : DABCO outperforms DBU due to its dual role as a base and nucleophilic catalyst. For example, DABCO-mediated reactions yield 73% vs. 46% with DBU under identical conditions .

-

Data Table :

Solvent System Base Yield (%) 1,4-dioxane:H₂O (1:2) DABCO 73 H₂O DABCO 28 DMSO DBU 46

Q. What mechanistic pathways explain the formation of four-fused-ring chromeno-benzoxepinones from 1-Benzoxepin-5(2H)-one precursors?

Methodological Answer:

- Stepwise mechanism (Scheme 4, ):

- Deprotonation : DABCO abstracts the phenolic proton from salicylaldehyde, forming a phenolate anion.

- Oxa-Michael addition : The anion attacks the α,β-unsaturated carbonyl of 1-benzoxepin-5-one, generating intermediate I.

- Intramolecular aldol condensation : Intermediate I cyclizes to form intermediate II.

- Dehydration : Loss of H₂O yields the fused chromeno-benzoxepinone product.

- Alternative pathways (e.g., Baylis-Hillman adducts) were ruled out via control experiments with o-benzyloxybenzaldehyde .

Q. How can computational modeling predict the stereoelectronic effects of substituents on receptor binding affinity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the hexahydro-1H-azepin-1-yl group increases electron density at the methylene bridge, enhancing interactions with serotonin receptors .

- Molecular docking : Simulates binding poses with targets (e.g., 5-HT₁A receptors). Substituents like the 7-methyl group reduce steric clashes in hydrophobic pockets .

- MD simulations : Evaluate stability of ligand-receptor complexes over time (≥100 ns trajectories) .

Q. What strategies resolve discrepancies in reported pharmacological activities of structurally similar benzoxepin derivatives?

Methodological Answer:

- Assay standardization : Control variables like buffer pH (7.4 vs. 6.8) and incubation time (30 vs. 60 min) to minimize variability in receptor binding studies .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed azepine rings) that may contribute to off-target effects .

- Comparative SAR studies : Systematic substitution of the hexahydro-azepine moiety with piperazine or morpholine groups clarifies structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.